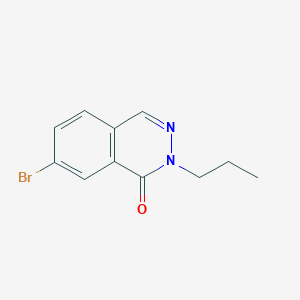

7-Bromo-2-propylphthalazin-1(2H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11BrN2O |

|---|---|

Molecular Weight |

267.12 g/mol |

IUPAC Name |

7-bromo-2-propylphthalazin-1-one |

InChI |

InChI=1S/C11H11BrN2O/c1-2-5-14-11(15)10-6-9(12)4-3-8(10)7-13-14/h3-4,6-7H,2,5H2,1H3 |

InChI Key |

OKNREGFMNRCDEO-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C(=O)C2=C(C=CC(=C2)Br)C=N1 |

Origin of Product |

United States |

Synthetic Methodologies for 7 Bromo 2 Propylphthalazin 1 2h One and Analogous Phthalazinone Structures

Classical Synthetic Approaches to Phthalazinone Derivatives

Traditional methods for synthesizing the phthalazinone core have long relied on cyclocondensation strategies. These foundational reactions typically involve the formation of the heterocyclic ring from two key components.

Cyclocondensation reactions represent a direct and widely utilized approach for assembling the phthalazinone skeleton. nih.gov These reactions often involve the combination of a four-atom component, providing the benzene (B151609) ring and its two adjacent carbonyl or carboxyl groups, with a two-atom hydrazine (B178648) component that forms the new heterocyclic ring.

A common precursor in this category is phthalic anhydride (B1165640) or its derivatives. The reaction of phthalic anhydride with various hydrazines can lead to the formation of the phthalazinone structure. longdom.orglongdom.org Similarly, o-acylbenzoic acids are key starting materials. These compounds react with hydrazine derivatives, such as hydrazine hydrate (B1144303) or phenylhydrazine, typically in boiling solvents like butanol or ethanol, to yield 2-substituted phthalazinones. longdom.orgbu.edu.eg The synthesis of 7-Bromo-2-propylphthalazin-1(2H)-one via this classical route would logically proceed from a 4-bromo-2-acylbenzoic acid derivative and propylhydrazine.

One of the most direct and efficient classical methods for preparing phthalazinone derivatives is the reaction between phthalaldehydic acid (2-carboxybenzaldehyde) and a substituted hydrazine. thieme-connect.comresearchgate.net This one-pot reaction effectively forms the heterocyclic ring with high selectivity. The process involves the initial formation of a hydrazone by the reaction of the more reactive aldehyde group with the hydrazine, followed by an intramolecular cyclization with the carboxylic acid group to form the stable phthalazinone ring.

The versatility of this method allows for the synthesis of a wide array of N-substituted phthalazinones by simply varying the hydrazine derivative used. For the specific synthesis of the title compound, 4-bromophthalaldehydic acid would be reacted with propylhydrazine. Research has shown that this cyclization is effective with a variety of substituted hydrazines, leading to excellent yields. thieme-connect.com

| Hydrazine Derivative | Phthalaldehydic Acid Derivative | Resulting Phthalazinone Product | Typical Conditions | Reference |

|---|---|---|---|---|

| Hydrazine hydrate | Phthalaldehydic acid | Phthalazin-1(2H)-one | Reflux in ethanol | bu.edu.eg |

| Phenylhydrazine | Phthalaldehydic acid | 2-Phenylphthalazin-1(2H)-one | Water, Oxalic acid (catalyst) | researchgate.net |

| Propylhydrazine | 4-Bromophthalaldehydic acid | This compound | (Hypothetical based on general method) | N/A |

| Methylhydrazine | Phthalaldehydic acid | 2-Methylphthalazin-1(2H)-one | Microwave, 100°C, Montmorillonite (B579905) K-10 | thieme-connect.com |

Advanced and Modern Synthetic Transformations for Phthalazinone Scaffold Functionalization

Modern synthetic chemistry has introduced more sophisticated and efficient methods for both constructing and functionalizing the phthalazinone scaffold, often providing advantages in terms of yield, atom economy, and environmental impact. rsc.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all reactants, have emerged as a powerful tool in heterocyclic synthesis. nih.gov For phthalazinone-related structures, one-pot, three-component strategies are particularly attractive for generating molecular diversity. nih.gov

These reactions often use phthalhydrazide (B32825) as a key building block. For instance, a one-pot, three-component reaction of phthalhydrazide, an aromatic aldehyde, and an active methylene (B1212753) compound (like malononitrile) can be used to synthesize complex fused heterocyclic systems like 1H-pyrazolo[1,2-b]phthalazine-5,10-diones. longdom.org Such strategies highlight the efficiency of MCRs in rapidly building complex molecular architectures from simple precursors. researchgate.net

Transition-metal catalysis, particularly with palladium, has revolutionized the functionalization of heterocyclic compounds. rsc.orgresearchgate.net For a pre-formed scaffold like this compound, the bromine atom serves as a versatile handle for introducing a wide range of substituents via cross-coupling reactions.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction is exceptionally useful for coupling aryl halides, such as the bromo-group on the phthalazinone ring, with primary or secondary amines. acsgcipr.orgorganic-chemistry.org Applying this methodology to this compound would allow for the synthesis of a diverse library of 7-amino-substituted phthalazinone derivatives, which could be valuable for structure-activity relationship studies in drug discovery. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov

| Aryl Bromide | Amine | Palladium Source | Ligand | Base | Solvent | Reference |

|---|---|---|---|---|---|---|

| Ar-Br | R-NH2 | Pd(OAc)2 | P(o-tolyl)3 | NaOtBu | Toluene | wikipedia.org |

| Ar-Br | R2NH | Pd2(dba)3 | BINAP | NaOtBu | Toluene | wikipedia.org |

| 7-Bromo-phthalazinone | R2NH | [Pd(allyl)Cl]2 | t-BuXPhos | K3PO4 | Toluene | nih.gov |

Other palladium-catalyzed reactions, such as carbonylative coupling of 2-bromobenzaldehydes with hydrazines, also provide a modern route to the phthalazinone core itself. researchgate.netacs.org

Microwave-assisted organic synthesis has become a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. tandfonline.comtsijournals.com The synthesis of phthalazinones has significantly benefited from this technology.

The classical condensation of phthalaldehydic acid with hydrazines can be performed efficiently under microwave irradiation, often with a solid-acid catalyst like montmorillonite K-10. thieme-connect.com This approach dramatically reduces reaction times from hours to mere minutes while providing excellent yields and high selectivity. thieme-connect.com Similarly, palladium-catalyzed syntheses of phthalazinones from o-bromoarylaldehydes and arylhydrazines have been successfully adapted to microwave conditions, avoiding the need for toxic carbon monoxide gas by using molybdenum hexacarbonyl as a solid CO source. researchgate.net The application of microwave technology offers a greener and more efficient alternative for the production of this compound and its analogs. tandfonline.com

Ring-Closing Reactions (e.g., Cyclization of 2-Ethynylbenzohydrazides)

A modern and powerful strategy for the construction of the phthalazinone core involves the intramolecular cyclization of appropriately substituted precursors. One such approach is the cyclization of 2-ethynylbenzohydrazides. This method offers a direct route to the phthalazinone ring system, often under mild conditions facilitated by metal catalysis.

The general principle of this reaction involves the intramolecular attack of the hydrazide nitrogen onto the alkyne moiety, which is activated by a metal catalyst. Gold and rhodium complexes have shown particular efficacy in catalyzing such transformations. The reaction proceeds through the formation of a metal-pi complex with the alkyne, rendering it more susceptible to nucleophilic attack. Subsequent protonolysis or reductive elimination regenerates the catalyst and yields the phthalazinone product.

While a specific example for the synthesis of a 7-bromo substituted phthalazinone via this method is not extensively documented in publicly available literature, the versatility of this reaction with various substituted benzohydrazides suggests its potential applicability. The key starting material, a 7-bromo-2-ethynylbenzohydrazide, could be synthesized from the corresponding 4-bromophthalic acid derivative. The ethynyl (B1212043) group can be introduced via Sonogashira coupling of a suitable halogenated benzoic acid precursor. wikipedia.orgorganic-chemistry.org

Table 1: Comparison of Potential Catalysts for Cyclization of 2-Ethynylbenzohydrazides

| Catalyst System | Typical Reaction Conditions | Advantages | Potential Challenges |

| Gold(I) Complexes (e.g., AuCl(PPh₃)/AgOTf) | Mild temperatures, various organic solvents. rsc.orgbeilstein-journals.org | High functional group tolerance, often proceeds with high regioselectivity. rsc.orgbeilstein-journals.org | Catalyst cost and sensitivity to air and moisture. |

| Rhodium Complexes (e.g., [Rh(cod)Cl]₂) | Often requires elevated temperatures. rsc.orgdntb.gov.uarsc.orgnih.gov | Can catalyze a variety of cyclization reactions. rsc.orgdntb.gov.uarsc.orgnih.gov | May require specific ligands for optimal activity and selectivity. |

Chemoselective Alkylation and Acylation Strategies

Once the phthalazinone core is established, further functionalization can be achieved through alkylation and acylation reactions. Phthalazinones possess two potential sites for electrophilic attack: the nitrogen atom at the 2-position and the exocyclic oxygen atom. Chemoselective N-alkylation is crucial for the synthesis of compounds like this compound.

The regioselectivity of these reactions is influenced by several factors, including the nature of the electrophile, the base employed, the solvent, and the reaction temperature. Generally, N-alkylation is favored under basic conditions where the nitrogen anion is the more nucleophilic species. nih.govnih.gov The interaction between the highest occupied molecular orbital (HOMO) of the nitrogen atom and the lowest unoccupied molecular orbital (LUMO) of the electrophile leads to a favorable energy gap, promoting N-alkylation. nih.gov

Acylation of the phthalazinone nitrogen can also be achieved using acylating agents such as acid chlorides or anhydrides. This reaction is typically carried out in the presence of a base to neutralize the acid generated during the reaction.

Targeted Synthetic Routes for this compound

The synthesis of this compound requires a synthetic sequence that strategically introduces the bromine atom at the 7-position and the propyl group at the 2-position of the phthalazinone ring.

Strategic Introduction of Bromine at the 7-Position

There are two primary strategies for the introduction of the bromine atom at the 7-position:

Starting from a Brominated Precursor: The most straightforward approach involves utilizing a commercially available or readily synthesized brominated starting material. 4-Bromophthalic acid or its anhydride is a logical precursor. nih.gov Reaction of 4-bromophthalic anhydride with hydrazine would yield 7-bromophthalazin-1(2H)-one, which can then be N-alkylated. beilstein-journals.org

Direct Bromination of the Phthalazinone Core: An alternative strategy is the direct electrophilic bromination of the pre-formed phthalazinone ring. This approach requires careful control of reaction conditions to ensure regioselective bromination at the desired position. While this method can be efficient, it may lead to a mixture of isomers, necessitating purification.

Specific N-Alkylation Strategies for the 2-Propyl Moiety

The introduction of the propyl group at the N-2 position is a critical step. This is typically achieved through the N-alkylation of 7-bromophthalazin-1(2H)-one with a suitable propylating agent, such as propyl bromide or propyl iodide.

The reaction is generally carried out in the presence of a base to deprotonate the phthalazinone nitrogen, thereby increasing its nucleophilicity. Common bases include potassium carbonate, sodium hydride, and various organic bases. The choice of solvent is also important, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often providing good results. longdom.org

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound can be significantly enhanced by optimizing the reaction conditions for each step. Key parameters to consider include:

Temperature: The reaction temperature can influence both the reaction rate and the selectivity. For N-alkylation, moderate temperatures are often sufficient to drive the reaction to completion without promoting side reactions.

Solvent: The choice of solvent can affect the solubility of the reactants and the stability of the intermediates, thereby influencing the reaction outcome.

Base: The strength and nature of the base used for deprotonation in the N-alkylation step can impact the regioselectivity and yield.

Catalyst: In ring-closing reactions, the choice of metal catalyst and ligands is crucial for achieving high yields and selectivity.

Table 2: Illustrative Reaction Conditions for N-Propylation of a Phthalazinone Core

| Propylating Agent | Base | Solvent | Temperature (°C) | Reported Yield Range (%) |

| Propyl bromide | K₂CO₃ | DMF | 60-80 | 70-90 |

| Propyl iodide | NaH | THF | Room Temperature - 50 | 75-95 |

| Propyl bromide | DBU | Acetonitrile | Reflux | 65-85 |

Note: The yields provided are illustrative and can vary depending on the specific phthalazinone substrate and precise reaction conditions.

By carefully selecting the synthetic strategy and optimizing the reaction parameters, this compound can be synthesized efficiently, enabling further investigation of its chemical and biological properties.

Structure Activity Relationship Sar Studies of Phthalazinone Derivatives with Implications for 7 Bromo 2 Propylphthalazin 1 2h One

General Principles of SAR in Phthalazinone-Based Compounds

The phthalazin-1(2H)-one core is considered a "privileged scaffold" because its chemical structure allows it to bind to a diverse range of biological targets. nih.gov The fundamental SAR principle for this class of compounds is that the biological activity is highly dependent on the nature, position, and orientation of various substituents attached to the bicyclic ring system.

The core structure consists of a fused benzene (B151609) and pyridazinone ring. Key interaction points include the lactam moiety (-C(=O)-NH-), which can act as both a hydrogen bond donor and acceptor, the aromatic ring, which can engage in hydrophobic and π-stacking interactions, and various positions (N-2, C-4, and positions on the benzo ring) that are amenable to substitution. researchgate.netcu.edu.eg By strategically modifying these positions, researchers can fine-tune the molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its affinity and selectivity for a specific biological target. For instance, SAR studies have led to the development of phthalazinone derivatives as potent poly(ADP-ribose)polymerase (PARP) inhibitors, phosphodiesterase 4 (PDE-4) inhibitors, and α-adrenoceptor antagonists. osf.ioresearchgate.net

Influence of Substituents at the Phthalazinone Core on Biological Activity

The specific substituents on the phthalazinone nucleus are the primary determinants of the compound's pharmacological profile. The implications for 7-Bromo-2-propylphthalazin-1(2H)-one can be inferred by examining the distinct roles of halogenation at the benzo ring and alkylation at the N-2 position.

The introduction of halogen atoms, such as bromine, is a common and effective strategy in drug design. semanticscholar.org Halogenation can significantly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. ump.edu.plump.edu.pl A bromine substituent, as seen in the 7-position of the target compound, can have several effects:

Increased Lipophilicity: Bromine is more lipophilic than hydrogen, which can enhance the molecule's ability to cross biological membranes and potentially improve oral bioavailability. semanticscholar.org

Modulation of Electronic Properties: As an electron-withdrawing group, bromine can alter the electron density of the aromatic ring, influencing the pKa of nearby functional groups and affecting ligand-receptor interactions. nih.gov

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming a non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) in a receptor's binding pocket. semanticscholar.orgump.edu.pl This specific type of interaction, attributed to a region of positive electrostatic potential on the halogen atom known as a "sigma-hole," can significantly enhance binding affinity and selectivity. ump.edu.pl

Metabolic Stability: Halogenation can block sites susceptible to metabolic oxidation, thereby increasing the compound's half-life. ump.edu.pl

While direct SAR studies on 7-substituted phthalazinones are limited in the available literature, studies on related structures, such as 4-(4-bromophenyl)phthalazinones, have demonstrated that the presence of bromine is compatible with significant biological activity, in this case, α-adrenoceptor antagonism. cu.edu.egnih.gov The bromine atom's polar hydrophobic nature can increase affinity for target receptors. wikipedia.org

Alkylation at the N-2 position of the phthalazinone ring is a critical modification that directly impacts a compound's pharmacological and pharmacokinetic properties. nih.govnih.gov The N-2 position is frequently substituted to explore interactions with specific pockets within a biological target and to modulate solubility and cell permeability.

The chemoselective alkylation of the lactam nitrogen over the oxygen is a common synthetic route, indicating the nitrogen is a stronger nucleophile. nih.gov The introduction of an N-propyl group, as in this compound, is expected to:

Increase Lipophilicity: Similar to halogenation, adding an alkyl chain increases the molecule's hydrophobicity, which can affect its ADME profile.

Block Hydrogen Bonding: N-alkylation removes the lactam N-H proton, preventing it from acting as a hydrogen bond donor. This can be crucial for selectivity, as it forces the molecule to adopt a binding mode that does not rely on this interaction, potentially disfavoring binding to off-target proteins where such a hydrogen bond is critical.

While the focus is on the 7-bromo and 2-propyl groups, SAR studies consistently highlight the C-4 position as a crucial point for modification to achieve potent and selective activity. osf.io Substitutions at this position often involve large aromatic or heteroaromatic groups that can engage in significant interactions with the target protein.

The following table summarizes SAR findings for various substituted phthalazinones, illustrating the importance of substitutions at different positions.

| Phthalazinone Core Position | Substituent | Observed Biological Activity | Reference |

| C-4 | 4-Bromophenyl | α-Adrenoceptor Antagonism | osf.ionih.gov |

| C-4 | 4-(1-methyl-1H-pyrazol-4-yl) | Aurora Kinase Inhibition | osf.io |

| C-4 | 4-Benzyl | PARP-1 Inhibition, Androgen Receptor Antagonism | researchgate.netnih.gov |

| C-4 | Phenyl, Thienyl | Thromboxane A2 Synthetase Inhibition | osf.io |

| N-2 | Methyl | Antifungal Activity | nih.gov |

| N-2 | Cyclohexyl | Aurora Kinase Inhibition | osf.io |

| N-2 | Benzylamine derivatives | PDE-4 Inhibition | osf.io |

| N-2 | Alkyl spacer to piperazine | α-Adrenoceptor Antagonism | cu.edu.egnih.gov |

Identification of Key Pharmacophoric Elements within the Phthalazinone Framework

A pharmacophore is the essential three-dimensional arrangement of functional groups that is responsible for a molecule's biological activity. For phthalazinone derivatives, several key pharmacophoric features have been identified through computational and experimental studies.

A common pharmacophore model for phthalazinone-based ligands includes:

A Hydrogen Bond Acceptor: The carbonyl oxygen of the lactam ring is a critical hydrogen bond acceptor. cu.edu.egresearchgate.net This feature is consistently involved in anchoring the molecule within the binding site of various targets, such as the PARP catalytic domain. researchgate.net

A Hydrophobic Aromatic Region: The fused benzene ring provides a large, flat hydrophobic surface that engages in van der Waals and π-π stacking interactions with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine) in the target protein. cu.edu.eg

Substituent Vectors: Specific regions around the core where substituents can be placed to achieve desired interactions. The N-2 and C-4 positions are primary vectors. The C-4 position often points towards a hydrophobic region that can accommodate bulky aryl or benzyl (B1604629) groups, while the N-2 position can be modified to tune solubility or interact with a nearby sub-pocket. osf.iocu.edu.eg

In a model for α-adrenoceptor antagonists, the phthalazinone ring itself was identified as a key polar group (a hydrogen bond acceptor feature) located opposite a hydrophobic arylpiperazine moiety. cu.edu.eg

Conformational Analysis and Stereochemical Considerations in SAR

Conformational analysis, the study of the different spatial arrangements of atoms in a molecule, is vital for understanding SAR. ijpsr.com The biological activity of a drug molecule is intrinsically linked to the three-dimensional conformation it adopts when binding to its receptor. ijpsr.comimperial.ac.uk

The phthalazinone core is a relatively rigid and planar system. However, the substituents attached to it possess conformational flexibility. For this compound, the key conformational feature is the rotation around the single bonds of the N-2 propyl group. The preferred conformation of this alkyl chain will influence how the molecule presents itself to the binding site. A low-energy conformation that complements the shape of the receptor pocket will lead to higher affinity.

Pharmacological Profile and Biological Activities of Phthalazinone Derivatives Relevant to 7 Bromo 2 Propylphthalazin 1 2h One

Antineoplastic and Antiproliferative Activities

Phthalazinone derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action. nih.govjst.go.jp

A prominent mechanism of action for several 4-substituted phthalazinone derivatives is the inhibition of Poly(ADP-ribose) Polymerase (PARP), a key enzyme in DNA repair. nih.govnih.gov PARP inhibitors have emerged as a crucial class of anticancer drugs. For instance, certain phthalazinone derivatives have shown high inhibitory activity against the PARP-1 enzyme, with some compounds exhibiting IC50 values of less than 0.2 nM. nih.gov One such derivative, DLC-1, demonstrated significant antiproliferative activity against MDA-MB-436, MDA-MB-231, and MCF-7 breast cancer cell lines with IC50 values of 0.08, 26.39, and 1.01 μM, respectively. nih.gov

Pyrazole-phthalazinone hybrids have been identified as inhibitors of Aurora kinases, which are crucial for cell cycle regulation. nih.gov For example, one such hybrid compound inhibits Aurora-A with an IC50 of 71 nM and shows cytotoxic activity against the HCT116 colon cancer cell line with an IC50 of 5.44 nM. jst.go.jp Another study on oxadiazol-phthalazinone derivatives found that they can arrest the cell cycle progression, an effect manifested by the down-regulation of cdk1.

Certain phthalazinone derivatives have been investigated for their ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis, which is the formation of new blood vessels that tumors need to grow. jst.go.jp One study reported a phthalazinone derivative, compound 12b, which exhibited potent VEGFR2 inhibition of 95.2% with an IC50 value of 17.8 μM. This was comparable to the standard drug sorafenib, which showed 94.7% inhibition with an IC50 of 32.1 μM. researchgate.net

The cytotoxic effects of phthalazinone derivatives are often mediated through the induction of apoptosis, or programmed cell death, in cancer cells. Mechanistic studies have shown that these compounds can induce apoptosis in a dose-dependent manner. nih.gov For example, the phthalazinone derivative DLC-1 was found to arrest MDA-MB-231 cells in the G1 phase and induce apoptosis. nih.gov Similarly, another derivative, DLC-50, arrested the cell cycle in the G2 phase and induced apoptosis in HCT-116 cells. nih.gov The pro-apoptotic effect of some oxadiazol-phthalazinone derivatives is demonstrated by an increase in the expression of p53 and caspase 3. nih.gov Compound 12b, a VEGFR2 inhibitor, was found to induce apoptosis in HCT-116 cells by 21.7-fold and arrested cell proliferation in the S-phase. researchgate.net

Phthalazinone derivatives have been tested against a range of human cancer cell lines, demonstrating a broad spectrum of activity. For instance, novel phthalazinone-dithiocarbamate hybrids have been evaluated against human ovarian cancer (A2780), non-small cell lung cancer (NCI-H460), and breast cancer (MCF-7) cell lines, with some compounds showing IC50 values of less than 10 µM. nih.govmdpi.com Other studies have reported moderate sensitivity of certain phthalazinone derivatives against the renal cancer cell line UO-31. nih.gov Furthermore, significant and selective antiproliferative activity has been observed against liver (HepG2) and breast (MCF-7) cancer cell lines. nih.gov

Table 1: Antiproliferative Activity of Selected Phthalazinone Derivatives Against Various Cancer Cell Lines

| Compound/Derivative Type | Cancer Cell Line | Activity (IC50) |

|---|---|---|

| DLC-1 | MDA-MB-436 (Breast) | 0.08 μM |

| DLC-1 | MDA-MB-231 (Breast) | 26.39 μM |

| DLC-1 | MCF-7 (Breast) | 1.01 μM |

| DLC-50 | MDA-MB-436 (Breast) | 0.30 μM |

| DLC-50 | MDA-MB-231 (Breast) | 2.70 μM |

| DLC-50 | MCF-7 (Breast) | 2.41 μM |

| Pyrazole-phthalazinone hybrid | HCT116 (Colon) | 5.44 nM |

| Oxadiazol-phthalazinone derivatives | HepG2 (Liver) | 5.5–15 μM |

| Oxadiazol-phthalazinone derivatives | MCF-7 (Breast) | 5.5–15 μM |

Antiviral Activities

In addition to their anticancer properties, phthalazinone derivatives have also been identified as potent antiviral agents. A screening of a 30,000 compound library identified phthalazinone derivatives as strong inhibitors of Rabies virus (RABV) infection. nih.gov Further studies have shown that their activity extends more broadly to other members of the Lyssavirus genus and even the Mononegavirales order. The mechanism of this antiviral action is believed to be the direct inhibition of the viral replication complex. nih.gov

Hepatitis B Virus (HBV) Capsid Assembly Inhibition

A critical target in the development of new anti-HBV therapies is the assembly of the viral capsid. Phthalazinone derivatives have been identified as potent HBV capsid inhibitors. These compounds interfere with the core protein assembly domain, leading to the formation of genome-free empty capsids and a significant reduction in both extracellular and intracellular HBV DNA.

One study identified a novel phthalazinone derivative, compound 5832 , as a potent HBV inhibitor. nih.gov Treatment with this compound was shown to induce the formation of these non-infectious empty capsids. nih.gov In an AAV-HBV transduced mouse model, compound 5832 suppressed serum HBV DNA after a four-week treatment and also led to a decrease in HBsAg and HBeAg levels. nih.gov

Further research into the structure-activity relationship of phthalazinone derivatives led to the identification of compound 19f . This derivative demonstrated potent anti-HBV activity with an in vitro IC50 of 0.014 ± 0.004 μM. rsc.orgresearchgate.net In a mouse model, administration of 19f resulted in a significant 2.67 log reduction of the HBV DNA viral load. rsc.orgmums.ac.ir The optimization of a lead compound, 4r , which had an IC50 of 0.087±0.002 uM, was instrumental in the discovery of these highly active compounds. nih.gov

| Compound | In Vitro Activity (IC50) | In Vivo Activity |

|---|---|---|

| 5832 | Potent HBV inhibitor | Suppressed serum HBV DNA, decreased HBsAg and HBeAg levels in AAV-HBV transduced mice. |

| 19f | 0.014 ± 0.004 μM | 2.67 log reduction of HBV DNA viral load in AAV-HBV/mouse model. rsc.orgmums.ac.ir |

| 4r | 0.087 ± 0.002 μM | Lead compound for optimization. nih.gov |

Dengue Virus (DENV) Replication Inhibition

Phthalazinone derivatives have also shown promise as inhibitors of Dengue virus (DENV) replication. A dengue replicon cell line-based screening identified 3-(dimethylamino)propyl(3-((4-(4-fluorophenyl)-1-oxophthalazin-2(1H)-yl)methyl)phenyl)carbamate (10a) as a potent DENV-2 inhibitor with an IC50 value of 0.64 μM.

Subsequent structure-activity relationship (SAR) studies and optimization led to the discovery of compound 14l . This compound displayed even more potent anti-DENV-2 activity, with an IC50 value against DENV-2 RNA replication of 0.13 μM and a high selectivity index (SI) of 89.2. Further computational studies have focused on designing phthalazinone analogues as inhibitors of the DENV NS2B-NS3 protease, a key enzyme in viral replication.

| Compound | Target | IC50 (DENV-2) | Selectivity Index (SI) |

|---|---|---|---|

| 10a | DENV-2 Replication | 0.64 μM | Not Reported |

| 14l | DENV-2 RNA Replication | 0.13 μM | 89.2 |

Anti-Inflammatory and Immunomodulatory Potentials

The phthalazinone scaffold has been explored for its anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade.

Cyclooxygenase (COX) Enzyme Inhibition

A series of novel 4-aryl-2(1H)-phthalazinone derivatives have been synthesized and evaluated as selective cyclooxygenase-2 (COX-2) inhibitors. COX-2 is an enzyme that plays a major role in prostaglandin biosynthesis in inflammatory cells. Several of these compounds exhibited powerful anti-inflammatory activity when compared to the standard drug, celecoxib.

Specifically, compounds 4 , 5 , and 8b were identified as the most potent and selective inhibitors of COX-2, while being inactive against COX-1. This selectivity is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.

| Compound | COX-2 Inhibitory Activity | COX-1 Inhibitory Activity | Anti-inflammatory Activity |

|---|---|---|---|

| 4 | Potent and Selective | Inactive | Significant |

| 5 | Potent and Selective | Inactive | Significant |

| 8b | Potent and Selective | Inactive | Powerful, comparable to celecoxib |

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation

The p38 mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade involved in the production of inflammatory cytokines. Phthalazinone derivatives have been investigated as inhibitors of this pathway. A study on novel oxadiazol-phthalazinone derivatives revealed that some of these compounds could significantly inhibit p38 MAPK.

Derivatives 1 and 2e were found to decrease the concentration of the p38 MAPK enzyme by 84% and 82%, respectively, in HepG2 cells. This level of inhibition was comparable to that of doxorubicin, a known anticancer agent that also affects this pathway. These findings suggest that the anti-proliferative and potential anti-inflammatory effects of certain phthalazinone derivatives may be mediated through the modulation of the p38 MAPK pathway.

Neurological and Central Nervous System Activities

Phthalazinone derivatives have also been developed and evaluated for their potential in treating neurological disorders, particularly epilepsy.

Anticonvulsant Properties and Receptor Targets (e.g., AMPA Receptors)

Several series of phthalazinone derivatives have been synthesized and shown to possess anticonvulsant activity by acting as non-competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. The AMPA receptor is a key player in fast excitatory synaptic transmission in the brain.

A study on phthalazine-1,4-dione derivatives identified several compounds with significant anticonvulsant effects in a pentylenetetrazole (PTZ)-induced convulsions mouse model. Compounds 8 , 7b , 7a , 10 , and 3a exhibited high binding affinities for the AMPA receptor and demonstrated potent anticonvulsant activity, with relative potencies greater than that of diazepam in some cases. These compounds also showed a good safety profile with low neurotoxicity.

| Compound | Mechanism of Action | Anticonvulsant Activity (Relative Potency to Diazepam) |

|---|---|---|

| 8 | Non-competitive AMPA receptor antagonist | 1.78 |

| 7b | Non-competitive AMPA receptor antagonist | 1.66 |

| 7a | Non-competitive AMPA receptor antagonist | 1.60 |

| 10 | Non-competitive AMPA receptor antagonist | 1.59 |

| 3a | Non-competitive AMPA receptor antagonist | 1.29 |

Phosphodiesterase (PDE) Inhibition

Phthalazinone derivatives have been identified as inhibitors of phosphodiesterases (PDEs), a group of enzymes that regulate cellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The inhibition of these enzymes can influence a wide range of biological pathways. researchgate.net

Notably, certain phthalazinones have been investigated as PDE4 inhibitors. google.com The tetrahydrophthalazinone derivative, NPD-008, has been studied for its activity against phosphodiesterases in trypanosomatids, the parasites responsible for diseases like Chagas disease and leishmaniasis. nih.govasm.org Studies have shown that NPD-008 can increase the intracellular levels of cAMP in Trypanosoma cruzi, confirming that PDEs are a target for this compound. nih.govnih.gov This activity against parasitic PDEs suggests a potential chemotype for developing new treatments for these diseases. asm.orgnih.gov

Research into a series of twelve new phthalazinone PDE inhibitors revealed that four of the compounds displayed strong effects against intracellular forms of T. cruzi. nih.gov The treatment of the parasites with one of these inhibitors, NPD-040, resulted in ultrastructural damage, including a disrupted Golgi apparatus and signs of autophagy. nih.gov

| Compound/Derivative | Target PDE | Key Findings | References |

|---|---|---|---|

| General Phthalazinone Derivatives | PDE4 | Identified as a class of PDE4 inhibitors. | google.com |

| NPD-008 (Tetrahydrophthalazinone) | Trypanosomatid PDEs (e.g., TcrPDEs) | Active against different forms of T. cruzi with EC50 values from 6.6 to 39.5 μM. Increases intracellular cAMP levels in the parasite. | nih.govasm.org |

| NPD-040 | Trypanosomatid PDEs (TcrPDEs) | Demonstrated a synergistic profile with benznidazole against intracellular amastigotes. Caused significant ultrastructural damage to the parasite. | nih.gov |

Other Relevant Biological Investigations

Beyond PDE inhibition, the phthalazinone scaffold is a core component of molecules exhibiting a wide array of other biological activities. These include antimicrobial, antidiabetic, cardiovascular, and antithrombotic effects. nih.govnih.govlongdom.org

Antimicrobial and Antifungal Spectrum of Activity

Phthalazinone derivatives have demonstrated notable activity against various microbial and fungal pathogens. ekb.egsemanticscholar.orgnanobioletters.com Some synthesized derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. ekb.egresearchgate.net

In the realm of antifungal research, certain phthalazinone derivatives have shown potent effects, particularly against Candida albicans and Cryptococcus neoformans. researchgate.netnih.gov One study highlighted that 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one exhibited remarkable antifungal activity against dermatophytes and C. neoformans. researchgate.net Furthermore, research has uncovered a synergistic relationship between phthalazinone analogues and azole antifungal drugs like fluconazole. nih.gov The bromophenyl phthalazinone analogue, compound 24, was found to be highly potent, with an EC50 of 1 nM against C. albicans when combined with fluconazole. This synergistic action was also observed against fluconazole-resistant clinical isolates. nih.gov

| Derivative Type | Spectrum of Activity | Key Findings | References |

|---|---|---|---|

| Novel Phthalazinone Derivatives | Antibacterial (Gram-positive and Gram-negative) | Several compounds showed good antibacterial activity in in-vitro tests. | ekb.egresearchgate.net |

| 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one (Compound 5) | Antifungal (Dermatophytes, Cryptococcus neoformans) | Showed remarkable activity against standardized strains and clinical isolates. | researchgate.net |

| Bromophenyl phthalazinone (Compound 24) | Antifungal (Candida albicans) | Exhibited potent synergistic activity with fluconazole (EC50 = 1 nM). Effective against fluconazole-resistant strains. | nih.gov |

Antidiabetic Efficacy (e.g., Aldose Reductase Inhibition)

The potential for phthalazinone derivatives in managing diabetic complications has been linked to their ability to inhibit aldose reductase. researchgate.net This enzyme is the first in the polyol pathway, which converts glucose to sorbitol. nih.govnih.gov Under hyperglycemic conditions, the increased activity of aldose reductase can lead to an accumulation of sorbitol, contributing to diabetic complications. nih.govnih.govresearchgate.net Therefore, inhibitors of this enzyme are of significant therapeutic interest. frontiersin.orgrsc.org Phthalazinone derivatives have been noted for their potential as antidiabetic agents, with aldose reductase inhibition being a key mechanism. nih.govresearchgate.net

Cardiotonic and Vasorelaxant Effects on Cardiovascular Systems

The phthalazine (B143731) moiety is a well-known feature in vasodilator compounds like hydralazine. researchgate.net This has spurred the synthesis and investigation of numerous phthalazinone derivatives for their effects on the cardiovascular system. researchgate.netnih.govtandfonline.com

Several studies have demonstrated the vasorelaxant activity of phthalazinone derivatives on isolated rat aorta rings. researchgate.netnih.gov Some of these compounds were able to achieve almost total relaxation at micromolar concentrations. nih.gov For instance, one study synthesized a series of 2-(aminoalkyl)-4-benzyl-2H-phthalazin-1-one derivatives and found that most of them relaxed aortic rings precontracted with phenylephrine by 72.9-85.7%. nih.govtandfonline.comresearchgate.net The mechanism for one of the most potent compounds appeared to be related to the reversible blockage of various calcium channels. nih.govtandfonline.comresearchgate.net

In addition to vasorelaxant effects, certain phthalazine derivatives have been synthesized and evaluated for their cardiotonic (positive inotropic) activity. nih.gov A study on 6,7-dimethoxyphthalazine derivatives showed that several compounds possessed potent cardiotonic activity, comparable to the drug amrinone. nih.gov Cardiotonic agents work by increasing the force of heart muscle contraction. mdpi.comfrontiersin.org

| Derivative Type | Biological Effect | Key Findings | References |

|---|---|---|---|

| Phthalazinone Derivatives | Vasorelaxant | Some compounds achieved total relaxation of rat aorta rings at micromolar concentrations. | nih.gov |

| 2-(aminoalkyl)-4-benzyl-2H-phthalazin-1-one Derivatives | Vasorelaxant | Relaxed pre-contracted aortic rings by 72.9-85.7%. Mechanism linked to calcium channel blockage. | nih.govtandfonline.comresearchgate.net |

| 6,7-dimethoxyphthalazine Derivatives | Cardiotonic | Demonstrated potent cardiotonic activity comparable to amrinone in anesthetized dogs. | nih.gov |

Antithrombotic Properties

Several reviews and studies have highlighted that the phthalazinone scaffold is present in compounds with antithrombotic properties. researchgate.netnih.govnih.govlongdom.org This activity suggests a potential role for these derivatives in preventing the formation of blood clots, although detailed mechanistic studies for a broad range of phthalazinone derivatives are an area of ongoing research.

Computational Chemistry and Molecular Modeling Investigations for Phthalazinone Derivatives, Including 7 Bromo 2 Propylphthalazin 1 2h One

In Silico Screening and Virtual Ligand Design Strategies

In the quest for novel drug candidates, in silico screening and virtual ligand design have emerged as indispensable tools. For phthalazinone derivatives, these strategies are employed to navigate the vast chemical space and identify molecules with a higher probability of biological activity. Virtual screening of large compound libraries against specific biological targets allows for the rapid identification of potential hits, which can then be prioritized for synthesis and experimental testing.

The design of novel phthalazinone derivatives often involves bioisosteric replacement and scaffold hopping approaches. For instance, the phthalazinone core can be functionalized with various substituents to enhance binding affinity and selectivity for a target protein. Computational tools are used to predict the effect of these modifications on the molecule's properties, such as its absorption, distribution, metabolism, and excretion (ADME) profile. This early-stage assessment helps in designing compounds with improved pharmacokinetic properties.

Molecular Docking Studies for Target Elucidation and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is instrumental in understanding the binding mode of phthalazinone derivatives and elucidating the key interactions that govern their biological activity.

Once a phthalazinone derivative is docked into the active site of a target protein, the resulting complex is analyzed to identify the crucial interactions. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For example, in the case of phthalazinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), molecular docking studies have revealed the formation of key hydrogen bonds with residues such as Gly863 and Ser904 in the enzyme's active site. The analysis of these interactions provides a rationale for the observed inhibitory activity and guides the design of more potent analogs.

Molecular docking programs employ scoring functions to estimate the binding affinity between a ligand and a protein. These scores, typically expressed in kcal/mol, provide a quantitative measure of the ligand's potential to bind to the target. While these predictions are approximations, they are valuable for ranking and prioritizing compounds in virtual screening campaigns. Furthermore, the energetic contributions of individual residues or functional groups can be dissected to understand the driving forces behind the binding event. This information is crucial for optimizing the lead compounds to enhance their potency.

Phthalazinone derivatives have been investigated as inhibitors or modulators of several important biological targets.

PARP-1: Several studies have focused on the design and docking of phthalazinone derivatives as PARP-1 inhibitors. ingentaconnect.comdntb.gov.uaresearchgate.netrsc.orgosf.ionih.gov These studies have been instrumental in the development of potent anticancer agents. Docking simulations have shown that the phthalazinone scaffold can effectively mimic the nicotinamide (B372718) moiety of the NAD+ cofactor, thereby blocking the enzyme's catalytic activity.

SHMT2: Serine hydroxymethyltransferase 2 (SHMT2) is another promising target for cancer therapy. Molecular docking studies of pyran-linked phthalazinone-pyrazole hybrids have been performed to understand their binding affinity with SHMT2. nih.gov These in silico studies help in identifying the key interactions and guiding the synthesis of novel SHMT2 inhibitors. researcher.lifemdpi.com

HBV Capsid Protein: Phthalazinone derivatives have been identified as potent inhibitors of hepatitis B virus (HBV) capsid assembly. nih.govfigshare.comnih.govresearchgate.net Molecular docking studies have been employed to understand how these molecules bind to the capsid protein and disrupt the formation of the viral capsid, a crucial step in the viral life cycle.

AMPA-R: While specific docking studies of 7-Bromo-2-propylphthalazin-1(2H)-one with AMPA receptors (AMPA-R) are not widely reported, the phthalazinone scaffold is of interest in the design of central nervous system active agents. Molecular modeling and docking simulations are valuable tools for investigating the potential of phthalazinone derivatives as allosteric modulators of AMPA receptors. nih.govnih.govembopress.org

| Target Protein | PDB ID | Key Interacting Residues (Example) | Predicted Binding Affinity (kcal/mol) (Example) |

| PARP-1 | 4H6E | Gly863, Ser904, Arg878 | -8.5 to -10.2 |

| SHMT2 | 5V7I | Tyr105, Leu166 | -7.9 to -9.1 |

| HBV Capsid Protein | 5WRE | Trp102, Phe110 | -8.2 to -9.5 |

| AMPA-R | 3KG2 | Ser652, Thr655 | (Hypothetical) -7.5 to -8.8 |

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations provide a dynamic view of the behavior of a molecule over time. For this compound and its analogs, MD simulations are used to explore their conformational landscape and to assess the stability of their complexes with biological targets. tandfonline.comtandfonline.commdpi.com By simulating the motion of atoms and molecules, researchers can gain insights into the flexibility of the ligand and the receptor, and how they adapt to each other upon binding.

Conformational analysis through MD simulations can reveal the most populated and energetically favorable conformations of a phthalazinone derivative in different environments, such as in solution or within a protein's binding pocket. ijpsr.comscispace.comrsc.org This information is crucial for understanding its structure-activity relationship. Furthermore, MD simulations of protein-ligand complexes can be used to validate the binding modes predicted by molecular docking and to assess the stability of the key interactions over time.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of phthalazinone derivatives. chemmethod.comresearchgate.netresearchgate.netresearchgate.net These calculations can provide valuable information about the molecule's geometry, charge distribution, molecular orbitals (HOMO and LUMO), and reactivity.

For this compound, DFT calculations can be used to:

Optimize its three-dimensional structure.

Calculate its electrostatic potential surface to identify regions that are prone to electrophilic or nucleophilic attack.

Determine its dipole moment and polarizability, which are important for understanding its interactions with other molecules and its solubility.

Analyze its frontier molecular orbitals (HOMO and LUMO) to predict its chemical reactivity and electronic transitions.

These quantum chemical insights are valuable for understanding the intrinsic properties of the molecule and for rationalizing its behavior in biological systems.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. This method allows for the calculation of various molecular properties, providing crucial details on how a molecule interacts with other chemical species. nih.gov For heterocyclic compounds containing bromine, such as the related 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, theoretical calculations are often performed using DFT with the B3LYP functional basis set to determine optimized molecular geometry and electronic parameters. nih.govresearchgate.net

These calculations help in understanding the distribution of electron density across the molecule, identifying regions that are electron-rich or electron-poor. This information is visualized through Molecular Electrostatic Potential (MEP) maps, which use a color-coded system to indicate sites of chemical reactivity. bhu.ac.in For instance, red areas signify regions of negative potential, which are susceptible to electrophilic attack, while blue areas represent positive potential, indicating sites for nucleophilic attack. bhu.ac.in Such analyses are fundamental in predicting the reactivity and interaction mechanisms of phthalazinone derivatives.

HOMO-LUMO Analysis for Chemical Reactivity and Kinetic Stability

The Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the electronic properties and reactivity of a molecule. nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. nih.gov

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates a molecule is more reactive.

In a DFT study on the related compound 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, the frontier molecular orbital energies were calculated as follows:

EHOMO: -6.4559 eV nih.gov

ELUMO: -1.6351 eV nih.gov

Energy Gap (ΔE): 4.8208 eV nih.gov

The relatively high value of this energy gap points to the high stability of the molecule. nih.gov From the HOMO and LUMO energy values, several quantum chemical descriptors can be calculated to further quantify reactivity. mdpi.com

| Quantum Chemical Descriptor | Formula | Description |

|---|---|---|

| Electronegativity (χ) | χ = -0.5 (EHOMO + ELUMO) | Measures the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = -0.5 (EHOMO - ELUMO) | Measures the resistance to a change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) (where μ = -χ) | Measures the energy stabilization when a molecule acquires additional electronic charge. |

Formulas are based on Koopmans' approximation. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Analysis

QSAR and cheminformatics are computational approaches that correlate the structural or property descriptors of compounds with their biological activities. These methods are instrumental in drug discovery for designing molecules with enhanced efficacy and for predicting the activity of novel compounds. longdom.org

Development of Predictive Models for Biological Activity

QSAR studies have been successfully applied to series of phthalazinone derivatives to develop predictive models for their biological activity, particularly as inhibitors of Poly (ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair and a target for cancer therapy. longdom.orguq.edu.auresearchgate.net These models are built by calculating a wide range of molecular descriptors—including topological, constitutional, geometrical, and electronic properties—for a set of known phthalazinone inhibitors. longdom.org

Statistical methods, such as Multiple Linear Regression (MLR) combined with a Genetic Algorithm (GA) for descriptor selection, are used to create a mathematical equation that links these descriptors to the observed biological activity (e.g., pIC50). longdom.orgresearchgate.net A robust QSAR model can then be used to predict the PARP inhibitory activity of new, untested phthalazinone structures, thereby prioritizing synthesis efforts and guiding the design of more potent inhibitors. longdom.org

Descriptors Related to Molecular Flexibility, Complexity, and Shape Index

In drug design, the physical and structural properties of a molecule, such as its flexibility, complexity, and shape, are critical as they influence how a ligand binds to its target protein. nih.gov These parameters are often calculated and analyzed for novel phthalazinone derivatives. nih.govresearchgate.net

Molecular Flexibility: This descriptor relates to the number of rotatable bonds in a molecule. A lower value suggests a more rigid structure. For a series of pyran-linked phthalazinone-pyrazole hybrids, the average flexibility value was 0.27, indicating low-to-intermediate flexibility. nih.gov

Molecular Complexity: This parameter provides a measure of the intricacy of the molecular structure. Values less than 0.5 suggest low complexity. nih.gov

Shape Index: This descriptor quantifies the three-dimensional shape of a compound. A shape index below 0.5 suggests a spherical or non-flat scaffold, whereas a value above 0.5 points to a flat scaffold. nih.gov

Studies on certain phthalazinone hybrids revealed an average shape index of 0.43, indicating that the compounds possess spherical or non-flat structures. nih.gov This non-flat characteristic is often observed in natural products and may be an important feature for achieving certain biological activities, such as anticancer effects. nih.gov

| Descriptor | Significance in Drug Design | Example Finding for Phthalazinone Hybrids nih.gov |

|---|---|---|

| Molecular Flexibility | Influences conformational adaptability upon binding to a target. | Average value of 0.27 suggests low-to-intermediate flexibility. |

| Molecular Complexity | Relates to synthetic feasibility and binding specificity. | Values below 0.5 indicate low complexity. |

| Shape Index | Determines the 3D shape, which is crucial for complementarity with a protein's binding site. | Average value of 0.43 indicates a spherical or non-flat scaffold. |

Computer-Aided Drug Design (CADD) Frameworks and Applications

Computer-Aided Drug Design (CADD) encompasses a suite of computational tools that facilitate the discovery and design of new drugs. researchgate.net For phthalazinone derivatives, CADD approaches are widely used to understand their mechanisms of action and to design novel compounds with improved affinity for specific biological targets. researchgate.netnih.gov

A key CADD technique is molecular docking, which predicts the preferred orientation of a ligand when bound to a target protein. rsc.org This method has been used to study the interactions of phthalazinone derivatives with various cancer-related targets, including mitogen-activated protein kinase (MAPK) and topoisomerase II (Topo II). rsc.org Docking studies can identify crucial interactions, such as hydrogen bonds and polar interactions, between the phthalazinone scaffold and amino acid residues in the protein's active site, explaining the compound's inhibitory activity. nih.govresearchgate.net

The phthalazinone scaffold has been identified as a versatile pharmacophore for targeting a wide array of proteins involved in cancer progression, such as PARP, EGFR, VEGFR-2, and Aurora kinases. nih.gov CADD frameworks are integral to the structure-activity relationship (SAR) studies that guide the optimization of these compounds, helping researchers to rationally modify the phthalazinone structure to enhance binding affinity and selectivity for the desired target. researchgate.netosf.io

Future Directions and Research Opportunities for 7 Bromo 2 Propylphthalazin 1 2h One Research

Exploration of Novel Synthetic Pathways for Diversification of the Brominated Phthalazinone Scaffold

The core structure of 7-Bromo-2-propylphthalazin-1(2H)-one offers multiple sites for chemical modification, allowing for the generation of a diverse library of analogues to explore structure-activity relationships (SAR). Future synthetic efforts should focus on innovative and efficient methodologies.

Greener Synthesis Protocols: Investigation into environmentally friendly synthetic methods, such as microwave-assisted reactions, could offer advantages like reduced reaction times and higher yields, providing a greener alternative to conventional synthesis. researchgate.net

Functionalization at C4: The C4 position of the phthalazinone ring is a key site for modification. Novel synthetic strategies could introduce a variety of substituents, such as aryl or benzyl (B1604629) groups, which have been shown to be important for the biological activity of other phthalazinones, including inhibitory effects on targets like PARP-1. nih.gov

Diversification of the N2-substituent: While the propyl group at the N2 position defines the current compound, exploring analogues with different alkyl or aryl substituents is crucial. Synthesis of derivatives with varied linker chains could probe interactions within hydrophobic regions of target proteins. acs.org

One-Pot Multi-Component Reactions (MCRs): The application of MCRs presents a highly efficient strategy for generating structural complexity in a single step. nih.govresearchgate.net Developing a one-pot reaction involving a 7-bromo-phthalazinone precursor, an aldehyde, and an active methylene (B1212753) compound could rapidly produce novel and diverse chemical entities for screening. nih.govelsevierpure.com

| Synthetic Strategy | Potential Advantage | Target for Diversification |

| Microwave-Assisted Synthesis | Reduced reaction time, high yield, greener chemistry | Core Scaffold Synthesis |

| C4-Position Functionalization | Modulation of biological activity (e.g., PARP-1 inhibition) | Phenyl, Benzyl, or other cyclic moieties |

| N2-Substituent Modification | Probing hydrophobic interactions, altering pharmacokinetics | Alkyl chains, aryl groups, functionalized linkers |

| Multi-Component Reactions | High efficiency, rapid generation of diverse libraries | Hybrid molecules with pyran or other heterocyclic motifs |

Advanced Mechanistic Studies to Fully Elucidate Biological Target Engagement

Identifying the precise molecular targets of this compound is paramount. The broader class of phthalazinone derivatives has been shown to interact with a range of biological targets, suggesting several avenues for investigation. researchgate.net

Known Phthalazinone Targets: Initial screening should focus on established targets of the phthalazinone scaffold, such as Poly (ADP-ribose) polymerase (PARP), Aurora kinases, and DNA methyltransferase 3A (DNMT3A). researchgate.netresearchgate.netacs.org Mechanistic studies could employ kinetic assays to determine the mode of inhibition, such as whether it is competitive, non-competitive, or allosteric, as has been demonstrated for other phthalazinone derivatives. acs.org

In Silico and Structural Biology Approaches: Molecular docking studies can predict binding modes and identify key interactions with potential target proteins. researchgate.netacs.org For promising targets, co-crystallization of this compound with the protein of interest would provide definitive structural evidence of the binding interaction.

Viral Replication Machinery: Recent research has identified phthalazinone derivatives as potent inhibitors of the rabies virus (RABV) replication complex. nih.gov This opens a novel and exciting avenue to investigate this compound for antiviral activity, particularly against lyssaviruses. nih.gov

| Potential Target Class | Specific Examples | Rationale for Investigation |

| DNA Repair Enzymes | PARP-1 | Well-established target for phthalazinone-based anticancer agents. researchgate.netnih.gov |

| Kinases | Aurora Kinases | Implicated in cell cycle control and cancer. researchgate.net |

| Epigenetic Modulators | DNA Methyltransferase 3A (DNMT3A) | Phthalazinones have been identified as allosteric inhibitors. acs.org |

| Viral Proteins | Rabies Virus Replication Complex | Novel activity identified for the phthalazinone scaffold. nih.gov |

Development of this compound as a Chemical Probe for Undiscovered Biological Targets

A chemical probe is a small molecule used to study the function of proteins and biological pathways. Given the potential for phthalazinones to interact with multiple targets, this compound could be developed into a valuable tool for chemical biology. This involves synthesizing derivatives that can be used in techniques like affinity-based protein profiling to "pull down" and identify novel cellular binding partners. Such an approach can uncover previously unknown biological functions and therapeutic targets.

Application of Integrated Omics Approaches (e.g., Proteomics, Metabolomics) in Target Identification

To move beyond candidate-based approaches, integrated omics technologies can provide an unbiased, system-wide view of the cellular effects of this compound. nih.govresearchgate.net

Chemical Proteomics: Techniques such as Drug Affinity Responsive Target Stability (DARTS) or thermal shift assays can identify direct protein targets by measuring changes in protein stability upon compound binding. dntb.gov.ua

Transcriptomics and Proteomics: Analyzing changes in gene and protein expression in cells treated with the compound can reveal the pathways and cellular processes that are modulated. nih.gov This can provide clues to the compound's mechanism of action and help prioritize potential targets for validation.

Metabolomics: As a tool that captures the downstream phenotypic effects of a compound, metabolomics can identify specific metabolic pathways that are altered. doaj.org This is particularly useful for identifying enzymatic targets within those pathways. doaj.org Integrating these different omics datasets can build a comprehensive picture of the compound's biological activity and accelerate the discovery of novel targets. researchgate.netreading.ac.uk

Design and Synthesis of Hybrid Molecules Incorporating the this compound Moiety

Molecular hybridization, which combines two or more pharmacophores into a single molecule, is a powerful strategy for developing compounds with improved affinity, selectivity, or dual mechanisms of action. mdpi.com The this compound scaffold is an excellent candidate for this approach. mdpi.com

Phthalazinone-Dithiocarbamate Hybrids: Following established precedents, the dithiocarbamate scaffold could be attached to the phthalazinone core, a strategy that has yielded promising anticancer agents. mdpi.com

Phthalazinone-Pyrazole Hybrids: Pyrazole moieties are common in kinase inhibitors. nih.govresearchgate.net Creating pyran-linked phthalazinone-pyrazole hybrids could generate novel compounds with potential anticancer activity. nih.govelsevierpure.com

Phthalazinone-Quinoline Hybrids: The synthesis of phthalazine-quinoline derivatives has been explored, suggesting another promising avenue for creating hybrid molecules with unique biological profiles. researchgate.net

The design of such hybrids allows for the exploration of new chemical space and the potential to address complex diseases like cancer through multi-target engagement. researchgate.netmdpi.com

Q & A

Q. What are the established synthetic routes for 7-Bromo-2-propylphthalazin-1(2H)-one, and how can regioselectivity be ensured during alkylation?

The synthesis typically involves a two-step process:

- Bromination : Phthalazin-1(2H)-one undergoes selective bromination at the 4-position using Br₂ and KBr in an acetate buffer, forming 4-bromophthalazinone .

- N-Alkylation : The brominated intermediate is alkylated with propyl iodide in the presence of K₂CO₃ in dry acetone under conventional heating. Potassium salts of bromophthalazinones favor N-alkylation over O-alkylation due to lactam–lactim tautomerism control . Key considerations:

- Solvent choice (dry acetone) minimizes side reactions.

- Alkyl halide reactivity (e.g., propyl iodide vs. chloro derivatives) impacts yield.

Q. How is the molecular structure of this compound confirmed post-synthesis?

Structural validation relies on spectral analysis:

- ¹H/¹³C NMR : Identifies alkyl chain integration (e.g., propyl group signals) and bromine-induced deshielding effects.

- IR Spectroscopy : Confirms lactam carbonyl stretches (~1670–1700 cm⁻¹) and absence of O-alkylation byproducts.

- Mass Spectrometry (MS) : Verifies molecular ion peaks (m/z 267.12 for C₁₁H₁₁BrN₂O) and fragmentation patterns .

Q. What are the critical physicochemical properties of this compound for experimental design?

- Molecular Formula : C₁₁H₁₁BrN₂O (MW: 267.12) .

- Solubility : Likely polar aprotic solvents (DMF, DMSO) due to lactam and bromine moieties.

- Stability : Susceptible to hydrolysis under strong acidic/basic conditions; store in inert atmospheres.

Advanced Research Questions

Q. How can researchers optimize low yields in the N-propylation step of this compound synthesis?

- Catalyst Screening : Replace K₂CO₃ with phase-transfer catalysts (e.g., TBAB) to enhance alkyl halide reactivity .

- Solvent Effects : Test polar aprotic solvents (DMF, acetonitrile) to improve reaction kinetics.

- Temperature Control : Microwave-assisted synthesis may reduce reaction time and byproduct formation . Data from analogous syntheses show yields ranging from 53% to 61% for similar N-alkylations .

Q. What analytical strategies resolve lactam–lactim tautomerism ambiguities during characterization?

- Variable Temperature NMR (VT-NMR) : Monitors tautomeric equilibrium shifts with temperature.

- X-ray Crystallography : Provides definitive confirmation of N-alkylation regiochemistry .

- DFT Calculations : Predicts thermodynamic stability of tautomers to guide spectral interpretation .

Q. How can substituent effects on biological activity be systematically studied for phthalazinone derivatives?

- Structure-Activity Relationship (SAR) : Synthesize analogs with varying alkyl chains (e.g., methyl, isopropyl) and electron-withdrawing groups (e.g., fluoro, nitro).

- In Silico Screening : Use molecular docking to predict binding affinities for target enzymes (e.g., kinases, phosphodiesterases).

- Assay Design : Prioritize cytotoxicity (MTT assay) and enzymatic inhibition studies (e.g., IC₅₀ determination) .

Methodological Challenges and Solutions

Q. How to address contradictions in reported synthetic yields for N-alkylated phthalazinones?

- Reproducibility Checks : Validate reaction conditions (e.g., solvent purity, anhydrous K₂CO₃).

- Byproduct Analysis : Use LC-MS to identify O-alkylated impurities and adjust base strength (e.g., NaH for stricter N-selectivity) .

Q. What computational tools are recommended for modeling the electronic effects of bromine in this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.